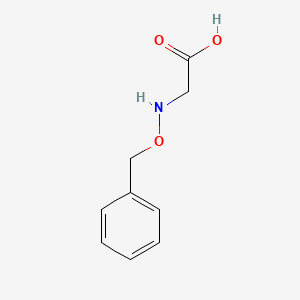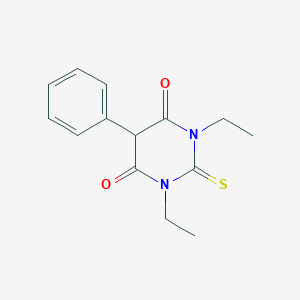
CID 71363969
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified by the Chemical Abstracts Service (CAS) number CID 71363969 is a chemical entity with significant scientific interest
Preparation Methods
The synthesis of CID 71363969 involves specific synthetic routes and reaction conditions. One common method includes the use of organic amines dissolved in a solvent, followed by the addition of dianhydride and stirring to initiate the reaction . Industrial production methods may vary, but they typically involve large-scale synthesis using similar reaction conditions to ensure consistency and purity of the final product.
Chemical Reactions Analysis
CID 71363969 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in the formation of substituted compounds .
Scientific Research Applications
CID 71363969 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it has been studied for its potential effects on cellular processes and molecular pathways. In medicine, it is being investigated for its potential therapeutic applications, including its role in treating certain diseases. In industry, this compound is used in the production of various materials and products, contributing to advancements in technology and manufacturing .
Mechanism of Action
The mechanism of action of CID 71363969 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired therapeutic or industrial outcomes .
Comparison with Similar Compounds
CID 71363969 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable chemical structures or functional groups. this compound may exhibit distinct properties or activities that set it apart from these similar compounds. For example, its binding affinity to certain molecular targets or its reactivity under specific conditions may differ from other compounds .
Properties
CAS No. |
55763-28-5 |
|---|---|
Molecular Formula |
Ag2In |
Molecular Weight |
330.554 g/mol |
InChI |
InChI=1S/2Ag.In |
InChI Key |
ZDFHIXGMYBJJEW-UHFFFAOYSA-N |
Canonical SMILES |
[Ag].[Ag].[In] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


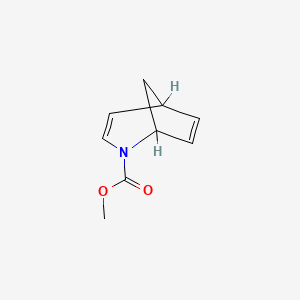
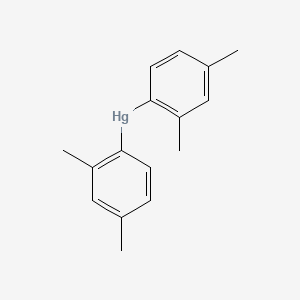
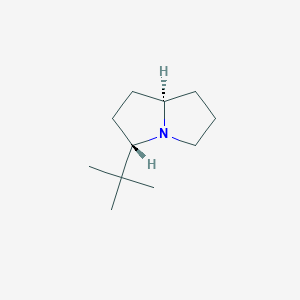

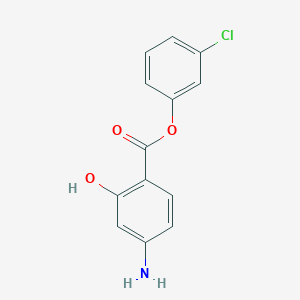

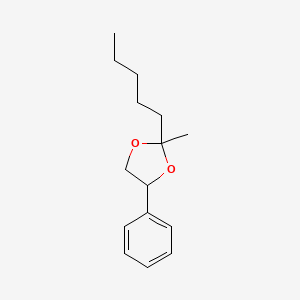



![8-Chloro-3-methyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one](/img/structure/B14634928.png)

